An In-depth Technical Guide to the Chemical Properties of Sodium Selenate for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Sodium Selenate for Researchers, Scientists, and Drug Development Professionals
Anhydrous sodium selenate (Na₂SeO₄) is an inorganic salt of significant interest in various scientific fields, from materials science to pharmacology. This document provides a comprehensive overview of its chemical properties, tailored for researchers, scientists, and professionals in drug development. It delves into its fundamental characteristics, reactivity, and its burgeoning role in modulating key cellular signaling pathways.
Core Chemical and Physical Properties
Sodium selenate is a white, crystalline solid that is highly soluble in water. It is the sodium salt of selenic acid and exists in anhydrous, heptahydrate, and decahydrate (B1171855) forms.[1] Many of its physical properties are similar to those of sodium sulfate.[2] Below is a summary of its key quantitative data.
| Property | Value | Reference(s) |
| Chemical Formula | Na₂SeO₄ | [3] |
| Molar Mass | 188.947 g/mol | [2] |
| Appearance | White or grey powder, colorless rhombic crystals | [2][3] |
| Density | 3.098 g/cm³ | [2] |
| Melting Point | Decomposes | [3] |
| Boiling Point | Decomposes | [3] |
| Solubility in Water | Soluble | [2] |
| pH (10g/L solution) | 9 - 10 | [4] |
| Standard Reduction Potential (SeO₄²⁻ + H₂O + 2e⁻ → SeO₃²⁻ + 2OH⁻) | +0.05 V | [5] |
Chemical Reactivity and Synthesis
Sodium selenate is a weak oxidizing agent.[6] Its reactivity is a critical aspect of its chemical profile, influencing its synthesis, handling, and biological interactions.
Reactions with Acids and Bases
While sodium selenate is the salt of a strong acid (selenic acid) and a strong base (sodium hydroxide), its behavior in concentrated acidic or basic solutions is of interest. Selenic acid is a strong oxidizing agent, capable of dissolving gold.[7] The selenate ion (SeO₄²⁻) is a weaker oxidizing agent than selenic acid. In strongly acidic solutions, such as concentrated hydrochloric acid, selenic acid can be reduced to selenious acid.[7]
A related reaction involves sodium selenite (B80905), which reacts with hydrochloric acid to form selenious acid, which can exist in equilibrium with various chloro-selenium species.[8] The reaction of sodium selenide (B1212193) with hydrochloric acid produces the toxic gas hydrogen selenide.[9]
Synthesis of Sodium Selenate
The industrial production of sodium selenate typically involves the oxidation of sodium selenite (Na₂SeO₃). A common method begins with the dissolution of selenium dioxide (SeO₂) in an aqueous solution of sodium hydroxide (B78521) to form sodium selenite.[10][11] The resulting sodium selenite is then oxidized to sodium selenate using an oxidizing agent such as hydrogen peroxide in a basic medium.[1][3]
Reaction Scheme:
Experimental Protocols
Laboratory-Scale Synthesis of Sodium Selenate
This protocol is adapted from established industrial methods for laboratory-scale synthesis.[1][3]
Materials:
-
Selenium Dioxide (SeO₂)
-
Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
Deionized water
-
pH meter or pH indicator strips
-
Heating mantle and stirrer
-
Crystallization dish
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Sodium Selenite Solution: In a well-ventilated fume hood, carefully dissolve a molar equivalent of selenium dioxide in a solution of two molar equivalents of sodium hydroxide in deionized water. The reaction is exothermic. Monitor the pH to ensure it remains basic (pH > 7).
-
Oxidation to Sodium Selenate: To the sodium selenite solution, slowly add a slight molar excess of 30% hydrogen peroxide while stirring continuously. The reaction temperature should be maintained between 40-60°C to facilitate the oxidation.[3]
-
Crystallization: After the reaction is complete (as indicated by the cessation of heat evolution), concentrate the solution by gentle heating to induce crystallization of sodium selenate.
-
Isolation and Drying: Cool the solution to allow for maximum crystal formation. Collect the sodium selenate crystals by vacuum filtration and wash with a small amount of cold deionized water. Dry the crystals in an oven at a temperature below its decomposition point.
Determination of Melting Point
The melting point of inorganic salts like sodium selenate can be determined using a capillary melting point apparatus.
Procedure:
-
Finely powder a small amount of the dry sodium selenate sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 20°C below the expected decomposition temperature.
-
Then, reduce the heating rate to approximately 1-2°C per minute.
-
Observe the sample for any signs of decomposition, such as discoloration or gas evolution, and record the temperature range over which these changes occur.
Measurement of Aqueous Solubility
The solubility of sodium selenate in water can be determined by preparing a saturated solution and measuring the concentration of the dissolved salt.
Procedure:
-
Add an excess amount of sodium selenate to a known volume of deionized water in a flask.
-
Stir the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant.
-
Determine the concentration of sodium selenate in the supernatant using a suitable analytical method, such as gravimetric analysis (by evaporating the water and weighing the residue) or ion chromatography.
-
Calculate the solubility in grams of sodium selenate per 100 mL of water.
Biological Activity and Signaling Pathways
In the realm of drug development and biomedical research, sodium selenate has garnered significant attention for its ability to modulate specific cellular signaling pathways.
Activation of Protein Phosphatase 2A (PP2A)
A key biological function of sodium selenate is its role as a specific activator of Protein Phosphatase 2A (PP2A).[6][10][12] PP2A is a major serine/threonine phosphatase that regulates a multitude of cellular processes, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.
The activation of PP2A by sodium selenate has been shown to lead to the dephosphorylation of the tau protein, which is hyperphosphorylated in Alzheimer's disease.[10][12] This effect has positioned sodium selenate as a potential therapeutic agent for Alzheimer's and other tauopathies.
Figure 1. Sodium selenate activates PP2A, leading to tau dephosphorylation.
Experimental Workflow for Studying Sodium Selenate's Effects on Cancer Cells
The pro-oxidant and cytotoxic effects of sodium selenate on various cancer cell lines make it a subject of interest in oncology research.[13][14] A general workflow to investigate its anticancer properties is outlined below.
Figure 2. Workflow for investigating sodium selenate's anticancer effects.
PP2A Activity Assay Protocol
To quantify the effect of sodium selenate on PP2A activity, a malachite green-based phosphatase assay can be employed. This protocol is a generalized procedure based on commercially available kits.[2]
Materials:
-
PP2A Immunoprecipitation Phosphatase Assay Kit (e.g., from Millipore or R&D Systems)
-
Cell lysate from cells treated with or without sodium selenate
-
Sodium Selenate solutions of varying concentrations
-
Microplate reader
Procedure:
-
Prepare Cell Lysates: Culture cells of interest and treat with different concentrations of sodium selenate for a specified duration. Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions.
-
Immunoprecipitate PP2A: Use the capture antibody provided in the kit to immunoprecipitate PP2A from the cell lysates in a 96-well plate.
-
Phosphatase Reaction: To the wells containing the immunoprecipitated PP2A, add the phosphopeptide substrate provided in the kit.
-
Incubation: Incubate the plate at the recommended temperature and time to allow the dephosphorylation reaction to occur.
-
Colorimetric Detection: Stop the reaction and add the malachite green reagent. This reagent will form a colored complex with the free phosphate (B84403) released during the reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically around 620 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of phosphate released by comparing the absorbance values to a phosphate standard curve. The PP2A activity is proportional to the amount of phosphate released.
Safety and Handling
Sodium selenate is classified as toxic if ingested or inhaled. Chronic exposure can lead to severe damage to the lungs, kidneys, and liver.[1] It is essential to handle sodium selenate with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. All waste containing sodium selenate should be disposed of as hazardous waste according to local regulations.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. CN101112999A - Preparation process of sodium selenate - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Standard Reduction Potentials [av8n.com]
- 6. researchgate.net [researchgate.net]
- 7. Selenic acid - Wikipedia [en.wikipedia.org]
- 8. Sciencemadness Discussion Board - Selenium chemistry in HCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. gauthmath.com [gauthmath.com]
- 10. Sodium selenite - Wikipedia [en.wikipedia.org]
- 11. SODIUM SELENITE - Ataman Kimya [atamanchemicals.com]
- 12. Sodium selenate specifically activates PP2A phosphatase, dephosphorylates tau and reverses memory deficits in an Alzheimer's disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. The Anti-Tumor Agent Sodium Selenate Decreases Methylated PP2A, Increases GSK3βY216 Phosphorylation, Including Tau Disease Epitopes and Reduces Neuronal Excitability in SHSY-5Y Neurons - PMC [pmc.ncbi.nlm.nih.gov]
